An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide
An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, primarily utilized in the synthesis of high-performance organic pigments. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagram illustrating its synthesis and subsequent conversion to a major industrial pigment is also included to provide a clear visual representation of its primary utility.
Chemical Identity and Properties
4'-Chloro-2',5'-dimethoxyacetoacetanilide, with the CAS number 4433-79-8, is an organic compound that is solid at room temperature.[1] It is also known by several synonyms, including N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, Naphthol AS-IRG, and Azoic Coupling Component 44.[][3] It appears as a white to off-white or light-yellow crystalline powder.[][4][5]
Physicochemical Data
The fundamental physicochemical properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [4][6] |
| Molecular Weight | 271.70 g/mol | [] |
| Melting Point | 102-104 °C | [][6] |
| Boiling Point | 432.7 °C at 760 mmHg | [][3] |
| Density | 1.277 g/cm³ | [][6] |
| Appearance | Off-white powder | [][5] |
| pKa (Predicted) | 10.75 ± 0.46 | [4][6] |
| LogP | 1.74 (at 23°C and pH 6-8) | [1][6] |
| Water Solubility | 285 mg/L (at 20°C, pH 6-8) | [1] |
Computed Molecular Descriptors
A variety of molecular descriptors have been computationally predicted and are useful for understanding the molecule's behavior in different chemical environments.
| Descriptor | Value | Reference(s) |
| Topological Polar Surface Area | 64.6 Ų | [4] |
| Rotatable Bond Count | 5 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Exact Mass | 271.0611356 u | [4] |
| Complexity | 311 | [4] |
Synthesis and Manufacturing
The primary route for the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide is through the condensation of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.[4][5]
Experimental Protocol: Synthesis from 2,5-dimethoxy-4-chloroaniline and Diketene
The following protocol is based on a patented method for the preparation of 4'-Chloro-2',5'-dimethoxyacetoacetanilide.[7]
Materials:
-
2,5-dimethoxy-4-chloroaniline (100 g)
-
Ethanol
-
Diketene (44.8 g)
-
Hydrochloric acid
Procedure:
-
To a 500 ml three-necked flask equipped with a stirrer and a thermometer, add ethanol and 100 grams of 2,5-dimethoxy-4-chloroaniline.
-
Control the temperature at 50°C and add 44.8 grams of diketene dropwise.
-
Continue the reaction for 4 hours.
-
After the reaction is complete, adjust the pH of the reaction solution to 3.0 with hydrochloric acid.
-
Rapidly cool the reaction solution at a rate of 35°C/min.
-
Filter the resulting precipitate.
-
Wash the precipitate and dry at 5°C to obtain the final product.
Note: According to the patent, HPLC analysis of the product obtained through this method showed an enol isomer content of 28 ppm.[7]
Applications in Industry
4'-Chloro-2',5'-dimethoxyacetoacetanilide is a crucial intermediate in the manufacturing of organic pigments.[5][8] Its primary application is as a coupling component in the synthesis of C.I. Pigment Yellow 83.[8] This pigment is widely used in textiles, coatings, and inks due to its brilliant hue and excellent fastness properties.[8] The chloro and dimethoxy substituents on the 4'-Chloro-2',5'-dimethoxyacetoacetanilide molecule contribute to the superior color strength and resistance to fading, heat, and solvents of the final pigment.[8]
Biological Activity and Toxicology
There is limited publicly available information regarding the biological activity and comprehensive toxicology of 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Its primary use is in industrial chemical synthesis rather than as a bioactive agent.
Available toxicological data indicates that it is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[1]
Ecotoxicity Data:
-
Toxicity to fish: LC50 - Danio rerio (zebrafish) - >/= 22 - 1]
-
Toxicity to algae: EC50 - Desmodesmus subspicatus (green algae) - 33 mg/L - 72 h[1]
-
Toxicity to microorganisms: EC10 - Pseudomonas putida - > 110 mg/L - 16 h[1]
Due to the lack of significant research into its biological effects, no specific signaling pathways involving this compound have been identified.
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide and its subsequent use in the formation of C.I. Pigment Yellow 83.
Caption: Synthesis pathway of 4'-Chloro-2',5'-dimethoxyacetoacetanilide and its use in pigment production.
Spectral Data
While comprehensive spectral analysis is not widely published, some data is available.
-
Infrared (IR) Spectrum: An IR spectrum for 4'-Chloro-2',5'-dimethoxyacetoacetanilide is available in the NIST WebBook, compiled by the Coblentz Society, Inc.[9]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): PubChem lists the availability of 1D NMR and GC-MS data.[10]
Conclusion
4'-Chloro-2',5'-dimethoxyacetoacetanilide is a well-characterized chemical intermediate with established physicochemical properties. Its primary role in the chemical industry, particularly in the synthesis of high-performance pigments, is well-documented. While its biological activity is not a significant area of research, the available data on its synthesis and properties provide a solid foundation for researchers and scientists working with this compound. The provided experimental protocol and synthesis pathway diagram offer practical insights into its production and application.
References
- 1. 4'-Chloro-2',5'-dimethoxyacetoacetanilide - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Eureka | Patsnap [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. 4'-chloro-2',5'-dimethoxyacetoacetanilide [webbook.nist.gov]
- 10. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]
